molecular formula C21H24N4O4S B277208 N-{4-[butyl(methyl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-{4-[butyl(methyl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Katalognummer B277208
Molekulargewicht: 428.5 g/mol
InChI-Schlüssel: IGNKTXQUNBGIDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[butyl(methyl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide, commonly known as BMS-806, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BMS-806 belongs to the class of kinase inhibitors and has been shown to inhibit the activity of several kinases, including the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2).

Wirkmechanismus

BMS-806 works by binding to the ATP-binding site of kinases, thereby inhibiting their activity. The compound has been shown to be highly selective for N-{4-[butyl(methyl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide and HER2, with little or no activity against other kinases. This selectivity makes BMS-806 a promising candidate for cancer therapy, as it may be able to target cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
BMS-806 has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth and proliferation of cancer cells, as well as the activation of downstream signaling pathways. In addition, BMS-806 has also been shown to inhibit the production of inflammatory cytokines, which may be beneficial in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of BMS-806 is its selectivity for N-{4-[butyl(methyl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide and HER2, which makes it a promising candidate for cancer therapy. In addition, the compound has been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one of the main limitations of BMS-806 is its low solubility, which can make it difficult to work with in laboratory experiments.

Zukünftige Richtungen

There are several future directions for the study of BMS-806. One area of research is the development of more potent and selective inhibitors of N-{4-[butyl(methyl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide and HER2, which may have even greater therapeutic potential. In addition, further studies are needed to determine the optimal dosing and administration of BMS-806 in clinical settings. Finally, the potential applications of BMS-806 in the treatment of other diseases, such as inflammatory bowel disease and psoriasis, should also be explored.

Synthesemethoden

The synthesis of BMS-806 involves several steps, including the preparation of the starting materials, the formation of the quinazoline ring, and the attachment of the sulfonamide group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

BMS-806 has been extensively studied for its potential therapeutic applications in the treatment of cancer. The compound has been shown to inhibit the activity of several kinases that are involved in the growth and proliferation of cancer cells, including N-{4-[butyl(methyl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide and HER2. In addition, BMS-806 has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.

Eigenschaften

Produktname

N-{4-[butyl(methyl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Molekularformel

C21H24N4O4S

Molekulargewicht

428.5 g/mol

IUPAC-Name

N-[4-[butyl(methyl)sulfamoyl]phenyl]-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C21H24N4O4S/c1-3-4-13-24(2)30(28,29)17-11-9-16(10-12-17)23-20(26)14-25-15-22-19-8-6-5-7-18(19)21(25)27/h5-12,15H,3-4,13-14H2,1-2H3,(H,23,26)

InChI-Schlüssel

IGNKTXQUNBGIDR-UHFFFAOYSA-N

SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Kanonische SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.